molecular formula C₁₄¹³CH₂₄D₃ClN₂O B1153059 4-Chloro Mepivacaine-13C,d3

4-Chloro Mepivacaine-13C,d3

Cat. No.: B1153059
M. Wt: 290.85
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro Mepivacaine-¹³C,d3 is a stable isotopically labeled analog of mepivacaine, a local anesthetic. Its molecular formula includes ¹³C and deuterium (d3) substitutions, enabling its use as an internal standard in mass spectrometry and metabolic studies. Key properties include:

  • Molecular Formula: C₁₅H₂₂N₂O·HCl (with isotopic substitutions at specific positions)
  • CAS Number: 1722-62-9 (base compound)
  • Applications: Exclusively for research purposes, particularly in pharmacokinetic and metabolic pathway studies .
  • Regulatory Status: Not approved for human consumption; intended for analytical and laboratory use .

Properties

Molecular Formula

C₁₄¹³CH₂₄D₃ClN₂O

Molecular Weight

290.85

Synonyms

N-(4-Chloro-2,6-dimethylcyclohexyl)piperidine-2-carboxamide-13C,d3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Impact on Antimicrobial and Cytotoxic Activity
Compound Substituent Biological Activity Source
4-Chloro Mepivacaine 4-Cl Limited direct data; isotopic form used for tracking metabolic stability
3,4-Dichloro derivative 3,4-Cl₂ High inhibition of C. albicans and B. subtilis
4-Fluoro derivative 4-F Moderate antifungal activity against C. albicans
4-Methyl derivative (47) 4-CH₃ Enhanced cytotoxicity (IC₅₀ = 2.2–3.2 μM) in hepatocellular and breast cancer cells
Amino-substituted (51) 4-NH₂ Reduced potency in cancer cell lines

Key Findings :

  • Antimicrobial Activity : Chlorine at the 4-position (as in 4-Chloro Mepivacaine) shows moderate antifungal activity, but 3,4-dichloro derivatives exhibit superior efficacy against C. albicans .
  • Cytotoxicity: Methyl substitution at the 4-position enhances anticancer activity, whereas amino groups reduce potency, suggesting steric and electronic factors dictate interactions with cellular targets .

Comparison of Isotopic Utility :

  • 4-Chloro Mepivacaine-¹³C,d3 : Ideal for quantifying mepivacaine in pharmacokinetic studies due to minimal isotopic interference .
  • 4-Chloro Resorcinol-¹³C₆: Facilitates green synthesis pathways (e.g., xanthene derivatives) by enabling reaction mechanism validation .

Chemical Reactivity and Stability

The 4-chloro group in mepivacaine derivatives influences hydrolysis and substitution reactions:

  • Synthetic Utility : 4-Chloro benzaldehyde reacts with dimedone in ionic liquids to form 1,8-dioxo-octahydroxanthenes, highlighting the chloro group’s role in facilitating condensation reactions .

Stability of 4-Chloro Mepivacaine-¹³C,d3 :

    Q & A

    Basic Research Questions

    Q. What experimental protocols are recommended for synthesizing 4-Chloro Mepivacaine-13C,d3 with high isotopic purity?

    • Methodological Answer : Synthesis should employ isotopically labeled precursors (e.g., 13C-enriched chloro intermediates and deuterated methyl groups) under controlled reaction conditions. Purification via preparative HPLC or column chromatography is critical to achieve >98% isotopic purity, as recommended for labeled compounds in pharmacological studies . Validate isotopic incorporation using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, focusing on distinguishing 13C and deuterium signals from natural abundance isotopes .

    Q. How can researchers verify the structural integrity of this compound post-synthesis?

    • Methodological Answer : Combine spectroscopic techniques:

    • NMR : Compare chemical shifts (e.g., 13C-NMR for labeled carbons, 2H decoupling to resolve deuterium signals) with unlabeled mepivacaine.
    • LC-MS/MS : Confirm molecular ion peaks ([M+H]+) with expected mass shifts (e.g., +3 Da for deuterium, +1 Da for 13C) and fragmentation patterns .
    • Elemental Analysis : Quantify isotopic enrichment ratios to ensure compliance with synthesis targets .

    Q. What are standard analytical methods for quantifying this compound in biological matrices?

    • Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with a stable isotopologue internal standard (e.g., 13C,d3-labeled analog). Optimize extraction protocols (e.g., solid-phase extraction) to minimize matrix effects. Validate method accuracy (±5% deviation) and precision (RSD <10%) across physiological pH ranges (e.g., 7.4 in phosphate-buffered saline) .

    Advanced Research Questions

    Q. How can isotopic labeling resolve metabolic pathway ambiguities of 4-Chloro Mepivacaine in vivo?

    • Methodological Answer : Administer 13C,d3-labeled compound to model organisms and track metabolites via LC-HRMS. Use mass defect filtering to distinguish labeled metabolites from endogenous compounds. For example, 13C labels enable precise tracing of demethylation or hydroxylation pathways, while deuterium labels reduce metabolic interference from hydrogen exchange . Correlate findings with enzymatic assays (e.g., cytochrome P450 activity) to validate metabolic routes .

    Q. What strategies mitigate spectral interference when analyzing this compound in complex mixtures?

    • Methodological Answer :

    • Chromatographic Separation : Employ ultra-high-performance liquid chromatography (UHPLC) with sub-2µm particles to resolve co-eluting isotopologues.
    • Tandem MS : Use multiple reaction monitoring (MRM) transitions specific to the labeled compound, avoiding overlapping transitions from unlabeled analogs.
    • Computational Correction : Apply algorithms to subtract natural isotopic contributions (e.g., 13C natural abundance ~1.1%) from raw data .

    Q. How do researchers address discrepancies in pharmacokinetic data between this compound and its unlabeled counterpart?

    • Methodological Answer : Conduct parallel studies in identical biological models to isolate isotope effects. For example:

    • Deuterium Isotope Effects : Compare elimination half-lives (t1/2) and clearance rates; deuterium may slow metabolism due to kinetic isotope effects (C-D vs. C-H bond cleavage).
    • Control Experiments : Use unlabeled compound spiked with 13C,d3-labeled internal standard to normalize analytical variability . Statistically analyze data using ANOVA to confirm significance (p <0.05) .

    Q. What computational models predict the isotopic impact on this compound’s receptor binding affinity?

    • Methodological Answer : Perform density functional theory (DFT) calculations to simulate isotopic substitution effects on molecular conformation and binding energy. Compare with experimental data (e.g., surface plasmon resonance) to validate predictions. Focus on vibrational modes altered by deuterium, which may influence hydrophobic interactions with ion channels .

    Methodological Best Practices

    Q. How to design a robust replication protocol for studies using this compound?

    • Methodological Answer :

    • Documentation : Record synthesis conditions (e.g., reaction time, temperature), purification steps, and validation metrics in a standardized lab notebook .
    • Interlaboratory Validation : Share batches with collaborating labs for cross-validation using harmonized analytical methods (e.g., identical LC-MS parameters) .
    • Data Transparency : Publish raw spectral data and statistical scripts in open-access repositories to enable independent verification .

    Q. What quality control measures ensure batch-to-batch consistency in isotopic labeling?

    • Methodological Answer :

    • Batch Testing : Analyze 3 independent synthesis batches for isotopic purity (HRMS), solubility (UV-Vis spectroscopy), and stability (accelerated degradation studies at 40°C/75% RH).
    • Reference Standards : Use certified reference materials (CRMs) from accredited providers (e.g., USP-NF grade) to calibrate instruments .
    • Traceability : Link each batch to a unique certificate of analysis (COA) detailing synthesis parameters and QC results .

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